molecular formula C7H7NOS B12049207 Thieno[3,2-b]furan-5-ylmethanamine

Thieno[3,2-b]furan-5-ylmethanamine

Cat. No.: B12049207
M. Wt: 153.20 g/mol
InChI Key: MIBPQOWRFXVNFJ-UHFFFAOYSA-N
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Description

Thieno[3,2-b]furan-5-ylmethanamine is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a thiophene ring and a furan ring, with an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]furan-5-ylmethanamine typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The one-pot reaction uses 2 mol% of palladium (PPh3)4 and 2 mol% of copper(I) thiophene-2-carboxylate (CuTc) as catalysts, with K3PO4·3H2O as the base and tert-butanol as the solvent . This method provides moderate to good yields for a variety of substrates.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]furan-5-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Thieno[3,2-b]furan-5-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which thieno[3,2-b]furan-5-ylmethanamine exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, potentially affecting cellular pathways and processes. The amine group may play a role in binding to specific receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Thieno[3,2-b]furan-5-ylmethanamine can be compared with other similar heterocyclic compounds, such as:

    Thieno[3,2-b]furan: The parent compound without the methanamine group.

    Benzofuran: A similar fused ring system but with a benzene ring instead of a thiophene ring.

    Thiophene: A simpler heterocyclic compound with a single thiophene ring.

Uniqueness: this compound is unique due to the presence of both thiophene and furan rings, as well as the amine group. This combination of structural features provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

thieno[3,2-b]furan-5-ylmethanamine

InChI

InChI=1S/C7H7NOS/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3H,4,8H2

InChI Key

MIBPQOWRFXVNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1SC(=C2)CN

Origin of Product

United States

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